Kadcoccilactone L
Description
Kadcoccilactone L is a cycloartane-type triterpenoid isolated from the stems of Kadsura coccinea (commonly known as "Black Tiger"), a plant renowned for its structurally diverse bioactive compounds. Its molecular formula is C₃₀H₃₄O₆, and it belongs to structural classification Type V, characterized by a tetracyclic framework with specific oxygenated functional groups .
Properties
Molecular Formula |
C30H34O6 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(1R,2S,5R,13S,15R,26R)-13,26-dihydroxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),17,19,23-hexaene-8,21-dione |
InChI |
InChI=1S/C30H34O6/c1-15-10-18-11-19-21-13-30(34)12-17-6-9-24(32)36-28(3,4)20(17)7-8-23(30)29(21,5)14-22(31)25(19)16(2)26(18)35-27(15)33/h6,9-12,20-23,31,34H,7-8,13-14H2,1-5H3/t20-,21+,22-,23+,29-,30-/m1/s1 |
InChI Key |
DMOCICSLTAAKOU-VBLYNVHQSA-N |
Isomeric SMILES |
CC1=CC2=CC3=C([C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C(=C2OC1=O)C |
Canonical SMILES |
CC1=CC2=CC3=C(C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)O)C(=C2OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kadcoccilactone L involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing yield and purity. Techniques such as microbial transformation and biocatalysis are being explored to enhance the efficiency of production .
Chemical Reactions Analysis
Key Chemical Reactions
Kadcoccilactone L participates in reactions typical of lactones, including:
-
Hydrolysis : Ring-opening under acidic or basic conditions to form hydroxy acids.
-
Nucleophilic Addition : Reactivity with nucleophiles (e.g., amines, alcohols) at the lactone carbonyl group.
-
Esterification : Cross-esterification with alcohols or acids under catalytic conditions .
Example Reaction: Hydrolysis of this compound
The reaction proceeds as follows:
Conditions:
-
Acidic (HCl) or basic (NaOH) catalyst.
-
Elevated temperatures (50–100 °C).
Analytical Characterization
Structural elucidation and purity assessment of this compound rely on:
-
NMR Spectroscopy : Proton and carbon-13 NMR to confirm lactone ring structure and substituents.
-
Mass Spectrometry : Electrospray ionization (ESI-MS) for molecular weight determination.
| Analytical Technique | Key Observations |
|---|---|
| NMR | Peaks at δ 4.5–5.5 ppm (lactone ring protons) |
| NMR | Carbonyl signal at δ 170–180 ppm |
| ESI-MS | [M+H] ion at m/z 250–300 |
Scientific Research Applications
Kadcoccilactone L has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential anti-tumor, anti-HIV, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of Kadcoccilactone L involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound targets enzymes such as protein tyrosine phosphatase 1B and acetylcholinesterase, inhibiting their activity.
Pathways Involved: The compound modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Kadcoccilactone L is part of a broader family of cycloartane triterpenoids, many of which exhibit structural variations that influence their biological activity. Below is a comparative analysis of this compound and key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Observations
Structural Variations :
- This compound differs from Kadcoccilactone M by one oxygen atom (C₃₀H₃₄O₆ vs. C₃₀H₃₄O₇), which may affect its polarity and membrane permeability .
- Compared to Kadlongilactone B (C₃₀H₃₆O₆), this compound has two fewer hydrogen atoms , suggesting differences in ring saturation or side-chain modifications .
Bioactivity Trends :
- Compounds with higher oxygenation (e.g., Kadcoccilactone M, Schisanlactone E) often exhibit stronger anti-HIV activity, as seen in Schisanlactone E’s low EC₅₀ value .
- Kadlongilactone B’s anti-HIV activity (EC₅₀: 8.79 μg/mL) highlights the role of hydroxyl group positioning in efficacy .
Plant Tissue Specificity :
- This compound is primarily localized in the stems of K. coccinea, whereas Kadcoccilactone A and Q are enriched in seeds and fruit tissues . This tissue-specific accumulation may influence extraction yields and therapeutic applications.
Pharmacological Implications
- Anti-HIV Potential: Cycloartane triterpenoids like Schisanlactone E and Kadlongilactone B inhibit HIV replication via interference with viral entry or protease activity . This compound’s structural alignment with these compounds warrants further investigation.
- Anti-Tumor Activity : Kadcoccilactone K and M demonstrate cytotoxicity against cancer cell lines, likely through apoptosis induction or ROS modulation .
Q & A
What methodologies are recommended for the identification and quantification of Kadcoccilactone L in plant tissues?
Basic Research Focus
this compound, a triterpenoid isolated from Kadsura coccinea stems, requires advanced analytical techniques for identification and quantification. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is widely used, as demonstrated in metabolomic studies of related triterpenes like Kadcoccilactone A and M . Key parameters include:
- Ionization mode : Negative ion mode ([M-H]⁻) for triterpenes with carboxyl groups.
- Fragmentation patterns : Characteristic peaks for structural confirmation (e.g., m/z 485.3 for Kadcoccilactone R ).
- Quantitative calibration : Use internal standards (e.g., ursolic acid) to normalize variations in extraction efficiency .
How can structural elucidation of this compound be achieved using spectroscopic techniques?
Basic Research Focus
Structural determination relies on integrating:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify functional groups (e.g., lactone rings) and stereochemistry. For example, this compound (C₃₀H₃₄O₆) shares a core triterpene skeleton with Kadcoccilactone K (C₃₁H₃₈O₇) but differs in oxygenation patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., exact mass 514.2456 for [M-H]⁻ of this compound) .
- X-ray crystallography : Resolve ambiguous stereochemistry, though limited by compound crystallinity .
What experimental models are appropriate for assessing the pharmacological mechanisms of this compound?
Advanced Research Focus
While this compound’s bioactivity remains understudied, related triterpenes (e.g., Kadcoccilactone F) show anti-HIV activity via MT-4 cell assays . Recommended models:
- In vitro antiviral assays : Measure EC₅₀ values in HIV-infected MT-4 cells, with cytotoxicity controls .
- Molecular docking : Screen interactions with targets like HIV-1 protease or RyR receptors, as done for Kadcoccilactone D and G .
- Transcriptomic profiling : Identify gene expression changes in treated cells to map signaling pathways .
What challenges exist in the total synthesis of this compound, and what strategies can address them?
Advanced Research Focus
Synthesis challenges include:
- Complex stereochemistry : Multiple chiral centers (e.g., C-20, C-22) require asymmetric catalysis or chiral pool strategies.
- Lactone ring formation : Intramolecular esterification under mild conditions to avoid racemization.
- Scaffold functionalization : Late-stage oxidation to install hydroxyl groups without over-functionalization.
Strategies : - Biomimetic approaches : Mimic biosynthetic pathways using cytochrome P450 enzymes for selective oxidation .
- Modular synthesis : Build fragments (e.g., tricyclic core) separately, then couple via Suzuki-Miyaura reactions .
How can metabolomic approaches elucidate the biosynthetic pathways of this compound?
Advanced Research Focus
Metabolomics can map precursor-product relationships:
- Isotopic labeling : Track ¹³C-labeled mevalonate in Kadsura coccinea tissues to trace triterpene biosynthesis .
- Co-expression analysis : Correlate this compound abundance with transcript levels of key enzymes (e.g., oxidosqualene cyclases) .
- Comparative profiling : Identify intermediates in mutant or stress-induced plants (e.g., jasmonate treatment) .
How do tissue-specific accumulation patterns of this compound impact experimental design for extraction?
Basic Research Focus
this compound is enriched in stems and roots of Kadsura coccinea . Design considerations:
- Sample preparation : Lyophilize tissues to preserve labile triterpenes.
- Extraction solvents : Use methanol-water (70:30) for polar triterpenes; validate with spike-recovery tests .
- Normalization : Adjust for tissue biomass (e.g., μg/g dry weight) to compare across studies .
What statistical methods resolve contradictions in reported bioactivity data for Kadcoccilactone analogs?
Advanced Research Focus
Discrepancies in EC₅₀ values (e.g., Kadcoccilactone F: 0.0236 μmol/mL vs. 31.932 μg/g in roots ) may arise from:
- Assay variability : Normalize data using Z-score transformation.
- Multivariate analysis : Apply partial least squares regression (PLS-R) to link structural features (e.g., hydroxylation) to activity .
- Meta-analysis : Pool datasets from independent studies, weighted by sample size and assay reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
